Diethyl 4-oxohept-2-enedioate

Description

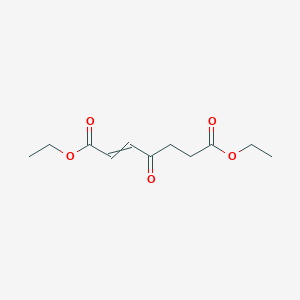

Diethyl 4-oxohept-2-enedioate is a diester derivative of hept-2-enedioic acid, featuring a conjugated enone system (α,β-unsaturated ketone) and two ethyl ester groups. Its structure includes a seven-carbon backbone with a ketone at the fourth position and a double bond between carbons 2 and 2.

Properties

CAS No. |

59742-69-7 |

|---|---|

Molecular Formula |

C11H16O5 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 4-oxohept-2-enedioate |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h5,7H,3-4,6,8H2,1-2H3 |

InChI Key |

YSXDKKYVUOEOGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxohept-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxohept-2-enedioate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The double bonds and keto group can be reduced to form saturated compounds.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Saturated esters and alcohols.

Substitution: Amides and ethers.

Scientific Research Applications

Diethyl 4-oxohept-2-enedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive keto and ester groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of diethyl 4-oxohept-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increase the electrophilicity of the keto carbon.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three diethyl-containing compounds, which differ in functional groups and reactivity. While none directly match Diethyl 4-oxohept-2-enedioate, comparisons can be inferred based on structural analogs:

Diethyl Succinate (Natural)

- Structure : A simple diester of succinic acid (HOOC-(CH₂)₂-COOH) with ethyl groups.

- Physical Properties :

- Boiling Point: ~80°C

- Purity: ≥98% (GLC)

- Solubility: Miscible in water and organic solvents.

- Applications : Used as a flavoring agent (FEMA 2377) and solvent.

- Contrast: Lacks the conjugated enone system and extended carbon chain of this compound, making it less reactive in cycloaddition reactions.

Boron Trifluoride Diethyl Etherate

- Structure : A Lewis acid complex (BF₃·O(C₂H₅)₂) with diethyl ether.

- Reactivity : Highly hygroscopic and pyrophoric; used as a catalyst in Friedel-Crafts alkylation or esterification.

- Handling : Requires inert gas storage and secondary containment due to flammability and reactivity with water.

Diethyl Thiophosphate (DETP) and Diethyl Dithiophosphate (DEDTP)

- Structure: Organophosphorus esters with sulfur substituents.

- Reactivity : Used as ligands in coordination chemistry or intermediates in pesticide synthesis.

- Contrast : The sulfur atoms and phosphorus center differentiate these from this compound, which lacks heteroatoms beyond oxygen.

Comparative Data Table

Research Findings and Limitations

- Diethyl Succinate : Widely used in food and pharmaceuticals due to its low toxicity and stability .

- Boron Trifluoride Diethyl Etherate : Critical in synthetic chemistry but requires stringent safety protocols .

- Diethyl Thiophosphate : Demonstrates chelating properties in metal extraction processes .

Key Limitations :

No empirical data (e.g., melting point, solubility) exists in the evidence for this compound.

Structural analogs differ significantly in functional groups, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.